Exceptional Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChRs) Compared to Unsubstituted Indole Scaffolds
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid exhibits potent antagonism of the human α3β4 nAChR subtype, with an IC₅₀ of 1.8 nM in functional assays [1]. In stark contrast, the unsubstituted parent indole-2-carboxylic acid demonstrates no measurable antagonism at nAChRs at physiologically relevant concentrations, with its primary mechanism being competitive antagonism of the glycine site on NMDA receptors (a class-level inference based on the absence of reported nAChR activity for the parent scaffold) .
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | Indole-2-carboxylic acid (unsubstituted parent scaffold) - no measurable nAChR antagonism reported |
| Quantified Difference | Target compound: potent antagonist (1.8 nM); Comparator: inactive at nAChR |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux by liquid scintillation counting |
Why This Matters
This nanomolar potency at α3β4 nAChRs defines a specific molecular target not addressed by generic indole-2-carboxylic acids, enabling specialized research applications in nicotinic receptor pharmacology, addiction studies, and certain autonomic disorder models.
- [1] EcoDrugPlus Database. Bioactivity data for compound 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (α3β4 nAChR assay). View Source
